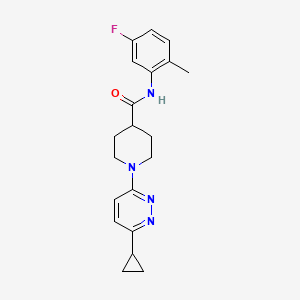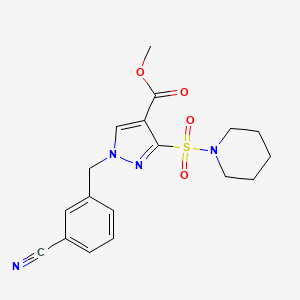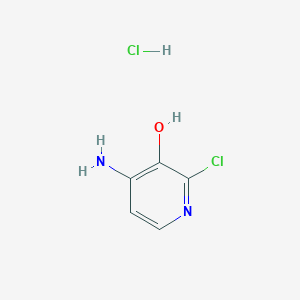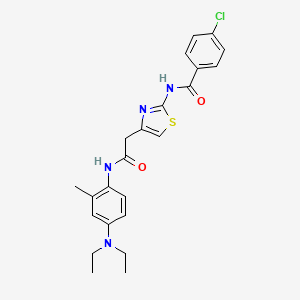![molecular formula C11H10N4O2S B2527741 4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-2-one CAS No. 1235282-43-5](/img/structure/B2527741.png)
4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-2-one" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential as antibacterial and antileishmanial agents, as well as for their anti-mycobacterial properties. The benzo[c][1,2,5]thiadiazole moiety is a heterocyclic compound that is often incorporated into drug design to improve pharmacokinetic properties and biological activity .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of piperazinyl quinolones with various substituted thiadiazoles. For instance, N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives were synthesized through a reaction with 5-chloro-2-(chlorobenzylthio)-1,3,4-thiadiazoles . Another approach includes the N-formylation of N-isopropylpiperazine followed by heterocyclization and subsequent reactions to yield 2-benzothiazolylimino-4-thiazolidinones . These methods highlight the diverse synthetic routes available for creating piperazine-based compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is confirmed using various analytical techniques such as elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques ensure the correct identification of the synthesized compounds and provide detailed information about their molecular frameworks .
Chemical Reactions Analysis
Piperazine derivatives undergo a variety of chemical reactions during their synthesis. For example, the formation of thiazolidinones from N-(benzo[d]thiazol-2-yl)-2-chloroacetamides involves heterocyclization, which is a key step in the synthesis of many heterocyclic compounds . The chemical reactivity of these compounds is crucial for their potential as pharmacological agents, as it can influence their mechanism of action and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their development as drug candidates. These properties are influenced by the presence of different substituents on the piperazine ring and the nature of the linker between the piperazine and the thiadiazole moiety. For instance, the position of the chlorine atom on the benzyl moiety can dramatically affect the antibacterial activities of the synthesized compounds . Similarly, the substitution on the amidine nitrogen of the piperazinyl-linked benzamidine derivatives plays a significant role in their antileishmanial activity . Understanding these properties is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Research has explored the synthesis of novel compounds containing the 1,3,4-thiadiazole moiety combined with piperazine, demonstrating potential biological activities. For instance, Xia et al. (2015) synthesized fifteen 1,3,4-thiadiazole amide compounds containing piperazine, with some showing inhibitory effects on Xanthomonas campestris pv. oryzae, indicating their potential use in agricultural applications to combat bacterial infections in crops Xia, Z. (2015).
Anticancer Applications
El-Masry et al. (2022) designed and synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, including substituted piperazines, which showed significant cytotoxicity against cancer cell lines such as MCF-7 and HepG2. The study highlighted the potential of these compounds in cancer therapy, particularly due to their ability to induce cell cycle arrest and apoptosis in cancer cells El-Masry, R. M. et al. (2022).
Antimicrobial Applications
A variety of synthesized derivatives have shown promising antimicrobial properties. Foroumadi et al. (2007) reported on piperazinyl quinolone derivatives with significant activity against Gram-positive bacteria, highlighting the potential of these compounds in developing new antibacterial agents Foroumadi, A. et al. (2007). Similarly, Başoğlu et al. (2013) synthesized hybrid molecules containing penicillanic or cephalosporanic acid moieties, which displayed antimicrobial activity, suggesting their application in treating bacterial infections Başoğlu, S. et al. (2013).
Mécanisme D'action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that benzo[c][1,2,5]thiadiazole-based compounds exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .
Biochemical Pathways
Benzo[c][1,2,5]thiadiazole-based compounds have been used in photocatalytic applications .
Result of Action
Benzo[c][1,2,5]thiadiazole-based compounds have been used as fluorescent sensors .
Action Environment
It is known that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
Orientations Futures
The compound has potential applications in drug development, materials science, and organic synthesis. Future research could explore these areas further. Additionally, the compound’s high sensitivity and selectivity for PAA detection suggest potential applications in environmental monitoring and pollutant detection .
Propriétés
IUPAC Name |
4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c16-10-6-15(4-3-12-10)11(17)7-1-2-8-9(5-7)14-18-13-8/h1-2,5H,3-4,6H2,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCGMOYAFVGDHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2527659.png)
![N-(4-ethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2527666.png)
![3-Methoxy-N-[2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide](/img/structure/B2527667.png)

![N-butyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2527669.png)


![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2527673.png)


![2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2527678.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2527679.png)
